Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 6-methoxyquinoline core modified at positions 2, 4, and 5. The compound features:
- A methyl carboxylate group at position 2.
- A carbamoylmethoxy substituent at position 4, linked to a 3,5-dimethoxyphenyl moiety.
- A methoxy group at position 6.
Its synthesis involves a multi-step protocol starting from 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives, with esterification via methyl iodide under reflux conditions in acetone .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-5-6-18-17(10-14)20(11-19(24-18)22(26)30-4)31-12-21(25)23-13-7-15(28-2)9-16(8-13)29-3/h5-11H,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWQLZCVGUHYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally and functionally related molecules.
Table 1: Structural and Functional Comparison
Key Observations
Compared to 6a, the target compound replaces the inert phenyl group at position 2 with a carbamoylmethoxy-3,5-dimethoxyphenyl chain. This modification may enhance hydrogen-bonding interactions with P-gp, improving inhibitory potency .
In contrast, 14{3,5} achieves a higher crude yield (63%), possibly due to optimized urea-forming reactions .
Biological Activity: While 6a demonstrates confirmed P-gp inhibition, the target compound’s activity remains hypothetical. The 3,5-dimethoxyphenyl carbamoyl group may mimic motifs in known P-gp inhibitors (e.g., tariquidar), suggesting enhanced efficacy . The pyrrolidine derivative 14{3,5} lacks reported biological data, but its trifluoromethyl group and urea linkage could improve metabolic stability compared to ester-containing quinolines .
Research Findings and Hypotheses
- Solubility and Bioavailability : The target compound’s ester and carbamoyl groups may balance lipophilicity and solubility, contrasting with the more polar carboxylic acid in 14{3,5} .
- Structure-Activity Relationship (SAR): Quinoline derivatives with electron-donating groups (e.g., methoxy) at position 6 show improved P-gp binding, as seen in 6a . The 3,5-dimethoxyphenyl moiety in the target compound may synergize with the quinoline core to block drug efflux, a mechanism observed in dual-binding P-gp inhibitors .
Biological Activity
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with methoxy and carbamoyl groups, which are known to influence its pharmacological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : Similar derivatives have shown effectiveness against various microbial strains, indicating potential use as antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antitumor Efficacy : A study demonstrated that a similar quinoline derivative significantly reduced tumor growth in murine models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition .
- Inhibition of Drug Resistance : Research highlighted that compounds with structural similarities could overcome resistance mechanisms in cancer cells, particularly those resistant to methotrexate. This suggests potential for combination therapies in oncology .
- Antimicrobial Activity : A comparative study evaluated various quinoline derivatives against bacterial strains such as E. coli and S. aureus, showing promising results for this compound in inhibiting bacterial growth .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
